molecular formula C9H12N2O4 B13970699 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid

1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B13970699
M. Wt: 212.20 g/mol
InChI Key: VQMXTGKKHQWWFW-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid is an organic compound that features an imidazole ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the protection of the imidazole ring with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an aqueous or organic solvent at ambient temperature.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Deprotected imidazole derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific structural features, which make it a valuable intermediate in organic synthesis and medicinal chemistry. Its ability to act as a protecting group for amines and its reactivity under various conditions highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-10-4-6(11)7(12)13/h4-5H,1-3H3,(H,12,13)

InChI Key

VQMXTGKKHQWWFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC=C1C(=O)O

Origin of Product

United States

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